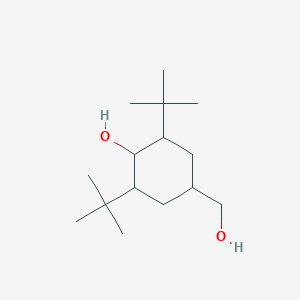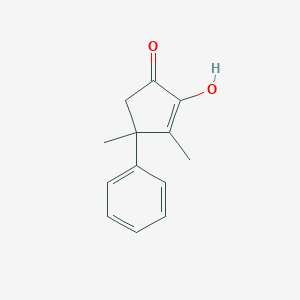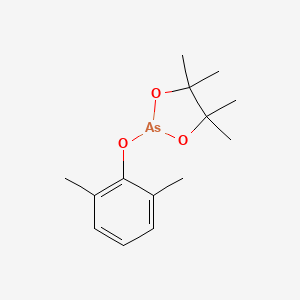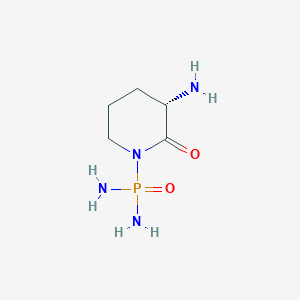![molecular formula C21H34N2 B12590218 Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- CAS No. 625844-75-9](/img/structure/B12590218.png)
Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant rigidity and stability to the molecule, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- typically involves a multicomponent reaction. One efficient method is the domino three-component reaction, which includes readily available carbonyl compounds such as aryl aldehydes or isatins, active methylene compounds, and kojic acid as a Michael donor. This reaction is catalyzed by secondary amine catalyst L-proline under ultrasound irradiation in aqueous ethanolic solution at ambient temperature . This method is advantageous due to its mild reaction conditions, energy efficiency, and short reaction time.
Industrial Production Methods
For industrial-scale production, the same domino reaction can be scaled up efficiently. The process benefits from broad functional group tolerances, utilization of reusable catalysts, and a green solvent system. The methodology is metal-free, ligand-free, and waste-free, making it environmentally benign and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- exerts its effects involves interactions with various molecular targets. The spirocyclic structure allows for specific binding to enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Spiro-azetidin-2-one derivatives
- Spiro-pyrrolidine derivatives
- Spiro-indol (one) derivatives
- Spiro-pyran derivatives
Uniqueness
Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl- stands out due to its unique spirocyclic framework, which imparts significant rigidity and stability. This makes it particularly valuable in applications requiring robust and stable molecular structures .
Properties
CAS No. |
625844-75-9 |
|---|---|
Molecular Formula |
C21H34N2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-amino-2-methylspiro[4.14]nonadeca-1,3-diene-4-carbonitrile |
InChI |
InChI=1S/C21H34N2/c1-18-16-21(19(17-22)20(18)23)14-12-10-8-6-4-2-3-5-7-9-11-13-15-21/h16H,2-15,23H2,1H3 |
InChI Key |
FAQZQTSIIUCVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CCCCCCCCCCCCCC2)C(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)

![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)

![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)



